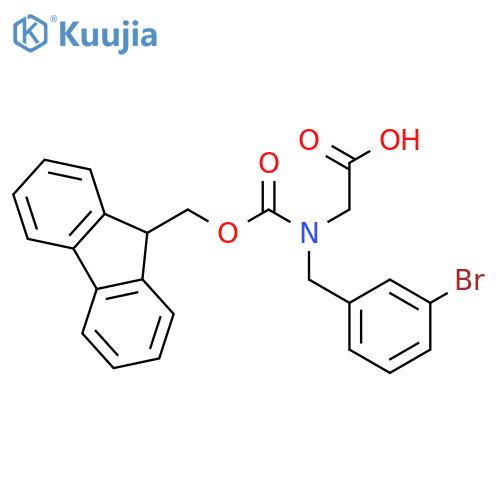

Cas no 2137853-01-9 (2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid)

2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid 化学的及び物理的性質

名前と識別子

-

- N-Fmoc-3-bromobenzyl-glycine

- 2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid

-

- MDL: MFCD30749884

- インチ: 1S/C24H20BrNO4/c25-17-7-5-6-16(12-17)13-26(14-23(27)28)24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,28)

- InChIKey: SBUQNBSWXBNWJT-UHFFFAOYSA-N

- SMILES: C(O)(=O)CN(CC1=CC=CC(Br)=C1)C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-81110-5.0g |

2-{[(3-bromophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid |

2137853-01-9 | 95.0% | 5.0g |

$1488.0 | 2025-02-21 | |

| Enamine | EN300-81110-0.5g |

2-{[(3-bromophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid |

2137853-01-9 | 95.0% | 0.5g |

$493.0 | 2025-02-21 | |

| Aaron | AR01JM6F-250mg |

N-Fmoc-3-bromobenzyl-glycine |

2137853-01-9 | 97% | 250mg |

$163.00 | 2025-02-13 | |

| Aaron | AR01JM6F-500mg |

N-Fmoc-3-bromobenzyl-glycine |

2137853-01-9 | 97% | 500mg |

$240.00 | 2025-02-13 | |

| 1PlusChem | 1P01JLY3-250mg |

N-Fmoc-3-bromobenzyl-glycine |

2137853-01-9 | 97% | 250mg |

$149.00 | 2023-12-19 | |

| Enamine | EN300-81110-0.05g |

2-{[(3-bromophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid |

2137853-01-9 | 95.0% | 0.05g |

$431.0 | 2025-02-21 | |

| Enamine | EN300-81110-0.1g |

2-{[(3-bromophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid |

2137853-01-9 | 95.0% | 0.1g |

$451.0 | 2025-02-21 | |

| Enamine | EN300-81110-1.0g |

2-{[(3-bromophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid |

2137853-01-9 | 95.0% | 1.0g |

$513.0 | 2025-02-21 | |

| Enamine | EN300-81110-10g |

2-{[(3-bromophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid |

2137853-01-9 | 10g |

$2209.0 | 2023-09-02 | ||

| Aaron | AR01JM6F-1g |

N-Fmoc-3-bromobenzyl-glycine |

2137853-01-9 | 97% | 1g |

$353.00 | 2025-02-13 |

2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid 関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acidに関する追加情報

Introduction to 2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid (CAS No. 2137853-01-9)

2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid (CAS No. 2137853-01-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorene and glycine, and it features a brominated phenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of peptide-based therapeutics.

The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under mild conditions and ease of removal. The presence of the brominated phenyl moiety adds versatility to the compound, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura coupling. This makes 2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid an attractive starting material for the synthesis of complex peptides and peptidomimetics with potential therapeutic applications.

Recent studies have highlighted the importance of this compound in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid exhibit potent inhibitory activity against specific enzymes involved in cancer progression. The brominated phenyl group was found to enhance the binding affinity of these derivatives to their target proteins, thereby improving their efficacy as potential anticancer agents.

In another study, researchers at the University of California, San Francisco, explored the use of this compound in the synthesis of peptidomimetics designed to modulate protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. The team successfully synthesized a series of peptidomimetics using 2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid as a key building block and demonstrated their ability to disrupt specific PPIs with high selectivity and potency.

The versatility of 2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid extends beyond its use in drug discovery. It has also found applications in materials science, where its unique chemical properties make it suitable for the development of functional polymers and advanced materials. For example, researchers at the Massachusetts Institute of Technology (MIT) have utilized this compound as a monomer in the synthesis of copolymers with tunable properties for use in biomedical devices and drug delivery systems.

The synthetic route to 2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid involves several well-established chemical transformations. The first step typically involves the formation of the Fmoc-protected amino acid derivative from glycine and fluorenylmethoxycarbonyl chloride. This intermediate is then coupled with 3-bromobenzyl bromide using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). The resulting product is purified by column chromatography or other appropriate methods to ensure high purity for subsequent applications.

The physical and chemical properties of 2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid have been extensively characterized. It is a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile but exhibits limited solubility in water. These properties make it suitable for use in various synthetic protocols and analytical techniques.

In conclusion, 2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid (CAS No. 2137853-01-9) is a versatile and valuable compound with significant potential in medicinal chemistry, pharmaceutical research, and materials science. Its unique structure and functional groups make it an excellent starting material for the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new applications for this compound, further highlighting its importance in modern scientific endeavors.

2137853-01-9 (2-{(3-bromophenyl)methyl({(9H-fluoren-9-yl)methoxycarbonyl})amino}acetic acid) Related Products

- 2171246-86-7((2S,4S)-4-methoxy-2-(methoxymethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine)

- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)

- 1807075-24-6(4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)

- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)

- 2380699-35-2((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)

- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)

- 1389310-02-4((R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride)

- 2171849-85-5(2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid)

- 1805849-43-7(Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate)

- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)